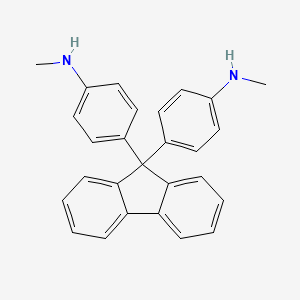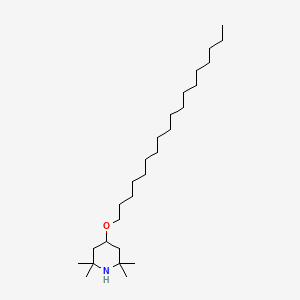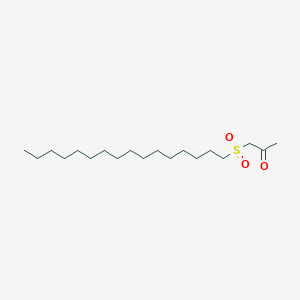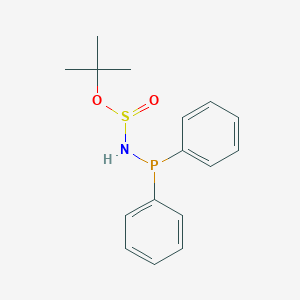
4,4'-(9H-Fluorene-9,9-diyl)bis(N-methylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline): is an organic compound with the molecular formula C27H24N2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two N-methylaniline groups attached to the fluorene core. This compound is known for its applications in various fields, including materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) typically involves the reaction of 9,9-dibromo-9H-fluorene with N-methylaniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) may involve a continuous flow process to enhance efficiency and yield. The use of high-throughput reactors and automated systems allows for precise control of reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the aromatic rings are substituted with various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) is used as a building block in the synthesis of various organic compounds. It is employed in the development of novel materials with unique electronic and optical properties.
Biology: The compound has potential applications in biological research, particularly in the study of molecular interactions and binding affinities. It can be used as a probe to investigate the binding sites of proteins and other biomolecules.
Medicine: In medicinal chemistry, 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) involves its interaction with specific molecular targets. In electronic applications, the compound functions as a charge transport material, facilitating the movement of electrons or holes within a device. In biological systems, it may interact with proteins or enzymes, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline): This compound has similar structural features but contains fluorine atoms, which can influence its electronic properties.
9,9-Bis(4-hydroxyphenyl)fluorene: This compound contains hydroxyl groups, making it more hydrophilic and potentially altering its reactivity.
9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole): This compound has carbazole groups, which can enhance its photophysical properties.
Uniqueness: 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) is unique due to its specific combination of N-methylaniline groups and the fluorene core. This structure imparts distinct electronic and optical properties, making it valuable for various applications in materials science and organic electronics.
Propriétés
Numéro CAS |
107934-56-5 |
|---|---|
Formule moléculaire |
C27H24N2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
N-methyl-4-[9-[4-(methylamino)phenyl]fluoren-9-yl]aniline |
InChI |
InChI=1S/C27H24N2/c1-28-21-15-11-19(12-16-21)27(20-13-17-22(29-2)18-14-20)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18,28-29H,1-2H3 |
Clé InChI |
WINGACDUUPIWFZ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)
![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)

![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)

![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
